molecular formula C8H9Cl2N B1297804 (2,4-Dichlorobenzyl)methylamine CAS No. 5013-77-4

(2,4-Dichlorobenzyl)methylamine

Cat. No. B1297804
CAS RN: 5013-77-4
M. Wt: 190.07 g/mol
InChI Key: GUJXWKXDISDARD-UHFFFAOYSA-N
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Description

“(2,4-Dichlorobenzyl)methylamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 g/mol . This compound is also known by several synonyms, including “N-Methyl-2,4-dichlorobenzylamine” and "Benzenemethanamine, 2,4-dichloro-N-methyl-" .


Molecular Structure Analysis

The InChI representation of “(2,4-Dichlorobenzyl)methylamine” is InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 . Its canonical SMILES representation is CNCC1=C(C=C(C=C1)Cl)Cl .


Physical And Chemical Properties Analysis

“(2,4-Dichlorobenzyl)methylamine” has a molecular weight of 190.07 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Polymerization Catalysts

The study by Schrock et al. (2005) introduces the synthesis and application of zirconium and hafnium complexes containing electron-withdrawing diamido/donor ligands for the polymerization of 1-hexene. The ligand synthesis involves the coupling of 2-bromo-1,3-dichlorobenzene and methylation, leading to complexes active in olefin polymerization. This research outlines a novel approach in the field of catalyst design, expanding the utility of organometallic complexes in polymer synthesis Schrock et al., 2005.

Acid-Base and Complexing Properties

Sal’nikov et al. (2007) explored the acid-base and complexing properties of a novel compound related to (2,4-Dichlorobenzyl)methylamine, demonstrating its ability to form mononuclear complexes with Cu(II). This work provides insights into the compound's behavior in aqueous alcohol solutions, hinting at potential applications in coordination chemistry and metal ion recovery Sal’nikov et al., 2007.

Environmental Applications

A study by Arsenijević et al. (2008) focused on the emission control of dimethylamine vapors in a herbicide production plant, where dimethylamine is a key reactant. This research offers a practical solution for reducing air pollution and improving environmental safety in the chemical industry Arsenijević et al., 2008.

Photopolymerization

Guillaneuf et al. (2010) investigated a new alkoxyamine bearing a chromophore group as a photoiniferter, which decomposes under UV irradiation to initiate polymerization. This study represents a significant contribution to the field of photopolymerization, showing the potential of innovative compounds in developing advanced materials Guillaneuf et al., 2010.

Bioactive Heterocycles Synthesis

Majumdar and Bhattacharyya (2001) described the amino-Claisen rearrangement of specific aminocoumarins, leading to bioactive heterocyclic compounds. This synthesis pathway offers a new method for producing heterocycles with potential pharmaceutical applications Majumdar & Bhattacharyya, 2001.

Safety And Hazards

“(2,4-Dichlorobenzyl)methylamine” can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJXWKXDISDARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198215
Record name Benzenemethanamine, 2,4-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorobenzyl)methylamine

CAS RN

5013-77-4
Record name Benzenemethanamine, 2,4-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005013774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,4-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-N-methylbenzylamine
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